![molecular formula C26H39F3N4O2 B12563961 N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid CAS No. 203578-54-5](/img/structure/B12563961.png)
N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid is a synthetic polyamine analogue Polyamines are organic compounds having two or more primary amino groups They are involved in cellular functions such as DNA stabilization, gene expression, and ion channel regulation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with polyamine metabolism.
Industry: Utilized in the production of specialized polymers and materials.
作用機序
The mechanism of action of N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine involves its interaction with polyamine metabolic pathways. It can inhibit enzymes such as polyamine oxidase and spermine oxidase, leading to the accumulation of polyamines within cells. This disruption of polyamine homeostasis can result in cell growth inhibition and apoptosis, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- N,N’-bis(3-ethylaminopropyl)butane-1,4-diamine
- N-(3-benzylaminopropyl)-N’-(3-ethylaminopropyl)butane-1,4-diamine
- N,N’-bis(3-benzylaminopropyl)butane-1,4-diamine
Uniqueness
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows it to interact with polyamine metabolic pathways in a distinct manner. Its benzyl groups provide additional hydrophobic interactions, enhancing its binding affinity to target enzymes. This makes it a valuable compound for studying polyamine metabolism and developing new therapeutic agents.
特性
CAS番号 |
203578-54-5 |
|---|---|
分子式 |
C26H39F3N4O2 |
分子量 |
496.6 g/mol |
IUPAC名 |
N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H38N4.C2HF3O2/c1-3-11-23(12-4-1)21-27-19-9-17-25-15-7-8-16-26-18-10-20-28-22-24-13-5-2-6-14-24;3-2(4,5)1(6)7/h1-6,11-14,25-28H,7-10,15-22H2;(H,6,7) |
InChIキー |
AJXUHBKICMWXIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCCNCCCCNCCCNCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


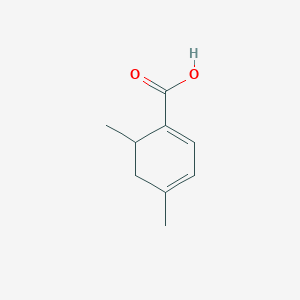
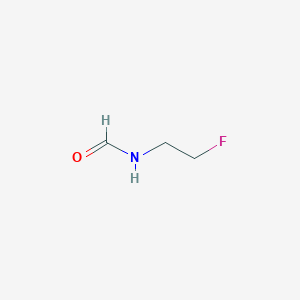
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
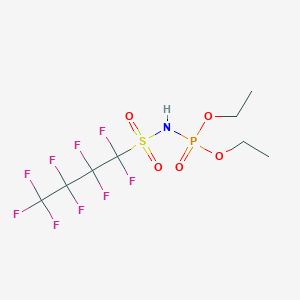
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
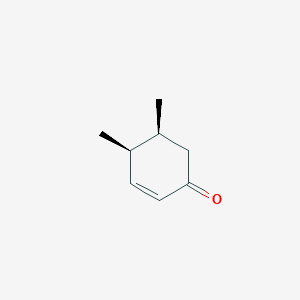
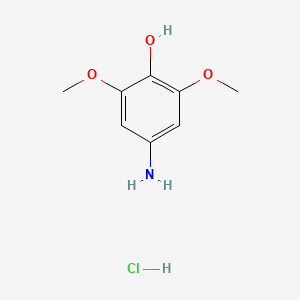
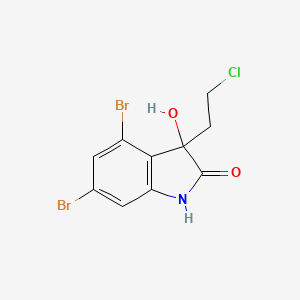
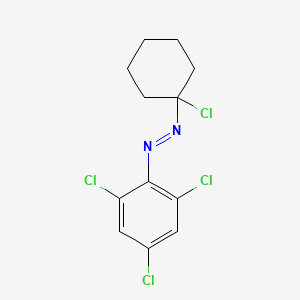



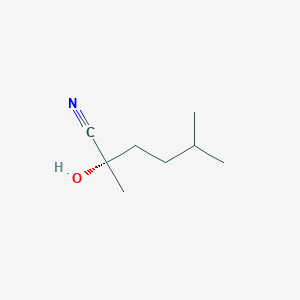
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
